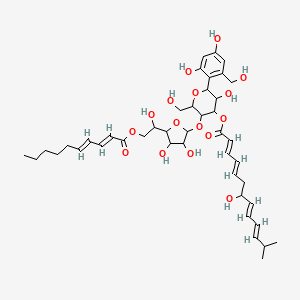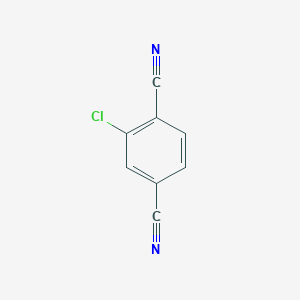
2-Chlorobenzene-1,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobenzene-1,4-dicarbonitrile is an organic compound with the molecular formula C8H3ClN2. It is a derivative of benzene, where two cyano groups (–CN) are attached to the benzene ring at the 1 and 4 positions, and a chlorine atom is attached at the 2 position. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chlorobenzene-1,4-dicarbonitrile involves the reaction of 2-chlorotoluene with ammonia in the presence of a catalystThe reaction typically occurs in a fixed-bed reactor at atmospheric pressure with catalysts such as V2O5/Al2O3 .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure high yield and purity. The process may include steps like chlorination and subsequent nitration of benzene derivatives under controlled conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzene-1,4-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.
Electrophilic Aromatic Substitution: The cyano groups can direct electrophiles to the ortho and para positions relative to the cyano groups.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) in the presence of a Lewis acid catalyst.
Reduction: Reagents like LiAlH4 in anhydrous ether.
Major Products
Nucleophilic Substitution: Products like 2-methoxybenzene-1,4-dicarbonitrile.
Electrophilic Aromatic Substitution: Products like 2-bromo-1,4-dicyanobenzene.
Reduction: Products like 2-chlorobenzene-1,4-diamine.
Scientific Research Applications
2-Chlorobenzene-1,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chlorobenzene-1,4-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the chlorine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichlorophthalonitrile: Similar structure with two chlorine atoms and two cyano groups on a benzene ring.
2,5-Diaminothiophene-3,4-dicarbonitrile: Contains thiophene ring with cyano groups, used in organic semiconductors.
Uniqueness
2-Chlorobenzene-1,4-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and cyano groups allows for diverse chemical transformations and interactions with biological targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
1897-47-8 |
|---|---|
Molecular Formula |
C8H3ClN2 |
Molecular Weight |
162.57 g/mol |
IUPAC Name |
2-chlorobenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C8H3ClN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H |
InChI Key |
FUXVXOPFTHRBNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-1-(3-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14153868.png)

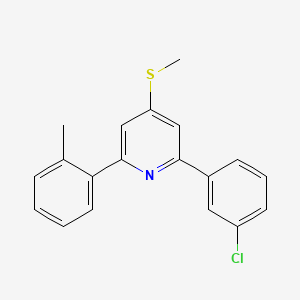
![N-[(4-sulfamoylphenyl)carbamoyl]leucine](/img/structure/B14153892.png)
![N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide](/img/structure/B14153898.png)
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B14153905.png)

![1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine](/img/structure/B14153919.png)
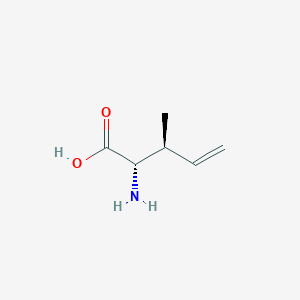
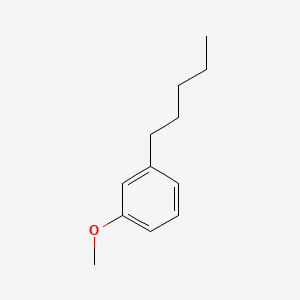
![2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide](/img/structure/B14153946.png)
